Decahydroquinolin-6-amine

Description

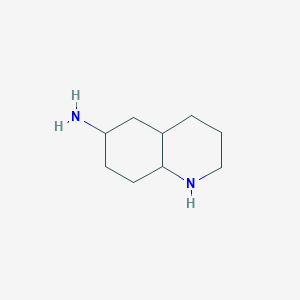

Structure

2D Structure

Properties

Molecular Formula |

C9H18N2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-6-amine |

InChI |

InChI=1S/C9H18N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h7-9,11H,1-6,10H2 |

InChI Key |

JZFOPNSQKQOMJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(CCC2NC1)N |

Origin of Product |

United States |

Synthetic Methodologies for Decahydroquinolin 6 Amine and Analogs

Strategies for Decahydroquinoline (B1201275) Core Construction

The formation of the decahydroquinoline ring system is the foundational step in the synthesis of decahydroquinolin-6-amine. Various strategies have been devised to construct this bicyclic structure, ranging from the closure of acyclic precursors to the full saturation of aromatic quinoline (B57606) systems.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a powerful tool for constructing the decahydroquinoline skeleton, often establishing key stereochemical relationships in the process. One notable approach involves the stereoselective cyclocondensation of an unsaturated δ-keto ester derivative with a chiral amine, such as (R)-phenylglycinol. This key step, as part of a practical synthetic route to enantiopure 6-substituted cis-decahydroquinolines, leads to the formation of tricyclic oxazoloquinolone lactams. nih.gov The starting materials for such a cyclization are typically 4-substituted cyclohexanones. nih.gov This methodology provides a robust platform for accessing the cis-fused decahydroquinoline core with a handle for further functionalization at the 6-position. nih.gov

Another strategy employs aza-Michael addition reactions. For instance, base-promoted intramolecular aza-Michael additions of acrylates derived from C2-substituted perhydro-quinolines can proceed with complete diastereoselectivity. researchgate.net These cyclization reactions are pivotal in creating the bicyclic system and their stereochemical outcomes can often be rationalized through computational studies. researchgate.net

Catalytic Hydrogenation in Decahydroquinoline Synthesis

Catalytic hydrogenation is a fundamental and widely employed method for the synthesis of decahydroquinolines, typically starting from the corresponding aromatic quinoline derivatives. The complete reduction of the quinoline ring system to a decahydroquinoline requires forcing conditions, as the hydrogenation of the benzene (B151609) ring is more challenging than the saturation of the pyridine (B92270) ring.

The process often begins with the hydrogenation of a substituted quinoline, such as a 6-nitroquinoline (B147349) or 6-aminoquinoline (B144246), to first yield a tetrahydroquinoline derivative. nih.gov Subsequent hydrogenation under more rigorous conditions can then saturate the carbocyclic ring to afford the decahydroquinoline. A variety of catalysts are effective for this transformation, with palladium on carbon (Pd/C) being a common choice. google.com For instance, the hydrogenation of an allyl derivative can be achieved using 10% Pd/C at atmospheric pressure to yield the corresponding propyl-substituted piperidine (B6355638), a precursor to the decahydroquinoline system. mdpi.com

The choice of catalyst and reaction conditions is crucial for achieving the desired level of saturation and for potential chemoselectivity when other reducible functional groups are present. For example, cobalt-based catalysts have also been shown to be effective for the hydrogenation of quinolines. nih.gov

One-Pot Multicomponent Annulation Strategies

A diastereoselective three-component reaction of aldehydes, anilines, and 1-acetylcyclohexene in the presence of iodine at room temperature can produce trans-endo-decahydroquinolin-4-one derivatives. This annulation strategy is notable for its mild conditions, short reaction times, and high yields. nih.gov

Another powerful one-pot approach is the Hantzsch condensation. This reaction can be used to synthesize polyhydroquinoline derivatives through a four-component coupling of aldehydes, dimedone, ethyl acetoacetate, and ammonium acetate, often under solvent-free conditions using a heterogeneous catalyst like HClO4-SiO2. mdpi.com While this method typically yields di- or tetrahydroquinolines, it demonstrates the power of multicomponent strategies in building the core quinoline framework which can then be further hydrogenated.

Stereoselective and Diastereoselective Routes to this compound Systems

Achieving control over the multiple stereocenters present in the decahydroquinoline ring system is a critical aspect of its synthesis. The relative and absolute stereochemistry of the final product is determined by the stereoselectivity of the key bond-forming reactions.

Diastereoselective Hydrogenation Techniques for Decahydroquinolines

Diastereoselective hydrogenation is a key strategy for controlling the stereochemistry of the decahydroquinoline core. The stereochemical outcome of the hydrogenation can be directed by existing stereocenters within the molecule or by the use of chiral auxiliaries.

In the synthesis of enantiopure 6-substituted cis-decahydroquinolines, a crucial step is the stereoselective hydrogenation of a tricyclic oxazoloquinolone lactam. nih.gov This intermediate, derived from the cyclocondensation of a 4-substituted cyclohexanone derivative and (R)-phenylglycinol, directs the hydrogenation to afford the cis-fused decahydroquinoline system with high diastereoselectivity. nih.gov The auxiliary can then be cleaved to reveal the final product.

The hydrogenation of substituted quinolines can also exhibit diastereoselectivity. For example, the hydrogenation of auxiliary-substituted quinolines using Adam's catalyst (PtO2) can yield 5,6,7,8-tetrahydroquinolines with diastereomeric ratios up to 89:11. Further hydrogenation can then lead to decahydroquinolines with high enantiomeric excess.

Enantioselective Transformations in Decahydroquinoline Synthesis

The synthesis of a single enantiomer of this compound requires the use of enantioselective transformations. This can be achieved through various strategies, including the use of chiral catalysts or chiral starting materials.

A powerful approach to enantiopure 6-substituted cis-decahydroquinolines begins with a stereoselective cyclocondensation reaction between a derivative of a 4-substituted cyclohexanone and the chiral amine (R)-phenylglycinol. nih.gov This initial reaction sets the absolute stereochemistry, which is then carried through the subsequent synthetic steps, including a diastereoselective hydrogenation, to yield the final enantiopure product. nih.gov

Asymmetric hydrogenation of the quinoline ring itself is another important strategy. While much of the research has focused on the synthesis of chiral tetrahydroquinolines, these methods lay the groundwork for accessing enantiopure decahydroquinolines. Chiral iridium catalysts, for instance, have been successfully used for the asymmetric hydrogenation of quinolines to produce chiral 1,4-dihydroquinolines with high enantioselectivity. nih.gov The development of catalysts for the complete, enantioselective hydrogenation of the quinoline system to a decahydroquinoline remains an active area of research.

Data Tables

Table 1: Overview of Synthetic Strategies for the Decahydroquinoline Core

| Strategy | Description | Key Features | Starting Materials |

| Intramolecular Cyclization | Formation of the bicyclic ring system from an acyclic precursor. | Can establish stereocenters with high control. | δ-Keto esters, chiral amines, acrylates. |

| Catalytic Hydrogenation | Saturation of the aromatic quinoline ring system. | Direct route from readily available quinolines. | Quinolines, Tetrahydroquinolines. |

| One-Pot Multicomponent Annulation | Assembly of the core from multiple simple starting materials in a single step. | High efficiency and atom economy. | Aldehydes, anilines, cyclohexene derivatives. |

Table 2: Stereoselective Approaches to Substituted Decahydroquinolines

| Method | Description | Stereochemical Control | Example |

| Diastereoselective Hydrogenation | Hydrogenation of a substrate with pre-existing stereocenters to control the formation of new ones. | High diastereomeric ratios can be achieved. | Hydrogenation of a tricyclic oxazoloquinolone lactam. nih.gov |

| Enantioselective Cyclocondensation | Use of a chiral auxiliary or catalyst in a cyclization reaction to produce an enantiomerically enriched product. | Establishes absolute stereochemistry early in the synthesis. | Cyclocondensation with (R)-phenylglycinol. nih.gov |

| Asymmetric Hydrogenation | Use of a chiral catalyst to hydrogenate a prochiral quinoline derivative enantioselectively. | Can provide direct access to enantiopure products. | Iridium-catalyzed hydrogenation of quinolines. nih.gov |

Control of Relative Stereochemistry via Reaction Optimization

The stereochemical outcome of decahydroquinoline synthesis is highly dependent on the chosen synthetic route and reaction conditions. The formation of specific diastereomers, such as cis- or trans-fused ring systems, can be directed through strategic reaction design.

One effective method for achieving stereocontrol is through multi-component reactions. For instance, a diastereoselective three-component reaction involving aldehydes, anilines, and 1-acetylcyclohexene in the presence of iodine can yield trans-endo-decahydroquinolin-4-one derivatives. nih.gov This one-pot synthesis at room temperature is notable for its efficiency and high yield, demonstrating how the selection of components and catalysts can dictate a specific stereochemical outcome. nih.gov

For the synthesis of cis-fused decahydroquinoline alkaloids, such as (+)-luciduline, an intramolecular Diels-Alder (IMDA) reaction followed by a retro-Mannich ring opening has been successfully employed. acs.org This strategy begins with a chiral dihydropyridine, which undergoes an IMDA reaction to form a tricyclic intermediate. Subsequent reduction and retro-Mannich ring opening establish the cis-fused decahydroquinoline core with a high degree of stereocontrol. acs.org

Furthermore, the stereochemistry can be influenced by controlling the reduction of imine or enone intermediates. nih.gov In hydrogen-borrowing catalysis, for example, the facial selectivity of the reduction step is crucial for determining the final stereochemistry. nih.gov In some cases, the conformation of the substrate, influenced by steric factors like A(1,3) strain, can force substituents into specific orientations, thereby directing the approach of the reducing agent and leading to the formation of a particular diastereoisomer. nih.gov

Functionalization and Derivatization of this compound

The decahydroquinoline skeleton, particularly when bearing a reactive amino group at the C-6 position, serves as a versatile scaffold for further chemical modification. Various reactions can be employed to introduce new functional groups and build more complex molecules.

Aminocarbonylation Reactions in Quinoline Derivative Synthesis

Palladium-catalyzed aminocarbonylation is a powerful tool for the functionalization of quinoline precursors, specifically halo-quinolines. This reaction introduces carboxamide or related functionalities, and the product outcome can be precisely controlled by optimizing reaction conditions. nih.gov

The aminocarbonylation of 6-iodoquinoline can lead to two different classes of products: quinoline-6-carboxamides and quinoline-6-glyoxylamides. The selectivity between these products is heavily influenced by the carbon monoxide (CO) pressure and the choice of phosphine ligand. nih.gov

High Pressure/Monodentate Ligand: When the reaction is conducted under high CO pressure (e.g., 40 bar) using a monodentate ligand like triphenylphosphine (PPh₃), the primary products are the double-carbonylated quinoline-6-glyoxylamides. nih.gov

Atmospheric Pressure/Bidentate Ligand: Conversely, performing the reaction at atmospheric pressure (1 bar CO) with a bidentate ligand such as XantPhos almost exclusively yields the single-carbonylated quinoline-6-carboxamides. nih.govresearchgate.net

This selectivity allows for the targeted synthesis of diverse quinoline derivatives from a common precursor. nih.gov Similar strategies have been applied to the synthesis of isoquinoline-1-carboxamides, where the choice between PPh₃ and XantPhos ligands was used to accommodate amines of varying basicity and structural complexity. mdpi.com

Table 1: Influence of Reaction Conditions on the Aminocarbonylation of 6-Iodoquinoline

| Catalyst System | CO Pressure | Predominant Product Type | Isolated Yield (Range) | Reference |

| Pd(OAc)₂ / 2 PPh₃ | 40 bar | Quinoline-6-glyoxylamides | Up to 63% | nih.gov |

| Pd(OAc)₂ / XantPhos | 1 bar | Quinoline-6-carboxamides | Up to 98% | nih.govresearchgate.net |

Mannich Reactions for Decahydroquinoline Derivatives

The Mannich reaction is a three-component condensation that provides a versatile method for the aminoalkylation of compounds containing an active hydrogen atom. organic-chemistry.orgwikipedia.org The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a carbon acid. wikipedia.orgnih.gov The product, a β-amino carbonyl compound or other aminoalkylated derivative, is known as a Mannich base. wikipedia.org

This reaction is widely used for the structural modification of heterocyclic compounds, including quinoline derivatives. nih.gov For example, the Mannich reaction on 8-hydroxyquinoline (oxine) is a well-established method for introducing aminomethyl groups at the C-7 position. mdpi.comnih.gov The reaction proceeds by forming an iminium ion from the amine and formaldehyde, which then undergoes electrophilic attack by the electron-rich phenol ring of the 8-hydroxyquinoline. wikipedia.orgmdpi.com A wide variety of primary and secondary amines, including piperidine, morpholine, and piperazine derivatives, can be used, allowing for the synthesis of a large library of functionalized quinolines. mdpi.com

While direct examples on the this compound core are less common, the principles are applicable. The aromatic ring of a precursor like 6-aminoquinoline or the saturated rings of decahydroquinoline (if activated) could potentially be functionalized. More commonly, a substituent on the decahydroquinoline ring could contain an active hydrogen, enabling a Mannich reaction. For instance, a retro-Mannich reaction has been utilized as a key step in the synthesis of cis-decahydroquinoline (B84933) alkaloids, highlighting the relevance of this reaction family in the chemistry of this scaffold. acs.org

Alkylation and Acylation Processes of this compound Precursors

The amine group at the C-6 position of decahydroquinoline and its precursors is a nucleophilic center, making it highly reactive in alkylation and acylation reactions. These reactions are fundamental for elaborating the core structure and attaching a wide variety of substituents.

Acylation: The reaction of the amino group with carboxylic acids or their derivatives (like acid chlorides or anhydrides) results in the formation of an amide bond. This process is a common strategy for creating quinoline-amide derivatives. In one synthetic pathway, a 6-amino-quinoline intermediate is coupled with various carboxylic acids using coupling reagents like HATU and DIPEA to produce a library of amide products with yields ranging from 50–90%. nih.gov Similarly, N-acylation has been demonstrated on decahydroquinoline intermediates, for example, using benzyl chloroformate to install a carbamate protecting group. acs.org

Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reaction with alkyl halides or via reductive amination. The nucleophilic amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. These fundamental reactions allow for the synthesis of secondary, tertiary, or even quaternary amine derivatives from the primary this compound, further diversifying the molecular architecture for various applications.

Stereochemical and Conformational Analysis of this compound Systems

Decahydroquinoline, the saturated heterocyclic scaffold of this compound, presents a complex and fascinating area of stereochemical and conformational study. The fusion of a cyclohexane (B81311) and a piperidine ring results in a system with multiple stereocenters and significant conformational flexibility. Understanding these three-dimensional aspects is crucial for elucidating the structure and reactivity of its derivatives, including this compound.

Stereochemistry and Conformational Analysis

Isomerism in Decahydroquinolin-6-amine

This compound possesses multiple stereocenters, leading to a number of possible stereoisomers. The two main sources of isomerism are the fusion of the two rings and the substitution at the C6 position.

Ring Fusion: The cyclohexane (B81311) and piperidine (B6355638) rings can be fused in either a cis or trans configuration. In the cis-isomer, the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same side of the ring system. In the trans-isomer, they are on opposite sides.

Substituent Orientation: The amine group at C6 can be in either an axial or an equatorial position relative to the cyclohexane ring.

This results in four potential diastereomers: cis-axial, cis-equatorial, trans-axial, and trans-equatorial. Each of these diastereomers also has a non-superimposable mirror image (enantiomer).

Conformational Analysis

The conformational analysis of decahydroquinoline (B1201275) systems is complex due to the flexibility of the two fused six-membered rings. Both the cyclohexane and piperidine rings can adopt chair, boat, or twist-boat conformations.

The most stable conformation for both cis- and trans-decahydroquinoline (B8913) is generally a double-chair conformation. vulcanchem.com For this compound, the equatorial orientation of the amino group is generally favored to minimize steric strain (1,3-diaxial interactions). vulcanchem.com Therefore, the most stable conformers are likely to be the cis-diequatorial and trans-diequatorial forms. The relative stability of the cis and trans isomers depends on the specific substitution pattern and is not readily predictable without computational studies or experimental data.

Advanced Spectroscopic and Analytical Techniques in Decahydroquinolin 6 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Decahydroquinoline (B1201275) Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of decahydroquinoline derivatives in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the connectivity, chemical environment, and stereochemical arrangement of the molecule.

¹H and ¹³C NMR for Structural and Stereochemical Assignment

The analysis of ¹H and ¹³C NMR spectra is fundamental to the characterization of the decahydroquinoline scaffold. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a wealth of information for assigning the structure and relative stereochemistry of the molecule.

In ¹H NMR, the protons attached to the carbon bearing the amine group (C6) and the protons on carbons adjacent to the nitrogen atom (C2 and C8a) are of particular diagnostic importance. The chemical shift of the N-H protons of the amine can typically be observed in the range of 0.5-5.0 ppm and can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org Protons on carbons alpha to the nitrogen (C2, C8a) are deshielded and generally appear in the 2.3-3.0 ppm region. libretexts.org

¹³C NMR spectroscopy is especially crucial for determining the stereochemistry of the ring fusion (cis or trans). It is a well-established finding that for the decahydroquinoline ring system, the chemical shifts of the bridgehead carbons (C4a and C8a) are diagnostic of the fusion stereochemistry. acs.org In trans-fused decahydroquinolines, which exist in a rigid twin-chair conformation, the signals for the ring junction carbons are characteristically found more downfield compared to the more conformationally mobile cis-fused systems. acs.org Analysis of ¹³C NMR data has been successfully used to reassign the structures of natural products containing the decahydroquinoline core, correcting initial assignments from cis to trans based on these characteristic downfield shifts. acs.orgresearchgate.netnih.govacs.org

Detailed Research Findings: Studies on various decahydroquinoline alkaloids have established predictive models based on ¹³C NMR chemical shifts to determine the stereochemical arrangement of the core structure. acs.orgresearchgate.net For example, in the analysis of phlegmarine-type alkaloids, specific combinations of chemical shifts were identified as reliable indicators for the stereochemistry at the four key stereogenic centers of the decahydroquinoline ring. acs.org The synthesis of various diastereomers and comparison of their NMR data with natural isolates have confirmed these spectral-structural correlations. psu.edumdpi.com

Table 1: Representative NMR Data for Decahydroquinoline Derivatives Note: This table presents typical chemical shift ranges based on published data for decahydroquinoline analogues. Exact values for decahydroquinolin-6-amine may vary.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Remarks |

|---|---|---|---|

| ¹H | NH ₂ | 0.5 - 5.0 | Broad signal, exchanges with D₂O. libretexts.org |

| ¹H | H -C6 | ~2.5 - 3.5 | Deshielded by the adjacent amine group. |

| ¹H | H -C2, H -C8a | ~2.3 - 3.0 | Deshielded by the adjacent nitrogen atom. libretexts.org |

| ¹³C | C4a, C8a (trans) | > 55 | Downfield shift is characteristic of the rigid trans-fused system. acs.org |

| ¹³C | C4a, C8a (cis) | < 55 | Generally more upfield compared to the trans isomer. acs.org |

| ¹³C | C6 | ~45 - 55 | Carbon directly attached to the amino group. |

Lanthanide-Induced Shift (LIS) Techniques in Conformational Studies

Lanthanide-Induced Shift (LIS) NMR spectroscopy is a valuable technique for simplifying complex ¹H NMR spectra and for obtaining detailed conformational information. organicchemistrydata.org This method involves the addition of a lanthanide complex, often a β-diketonate complex of Europium (Eu) or Praseodymium (Pr), to the NMR sample. The lanthanide ion acts as a Lewis acid and coordinates to a basic site on the substrate molecule, in this case, the lone pair of electrons on the nitrogen atom of the decahydroquinoline ring. organicchemistrydata.orgrsc.org

This coordination induces large changes (shifts) in the chemical shifts of the substrate's protons. The magnitude of the induced shift is dependent on the distance and angle of the proton relative to the paramagnetic lanthanide ion. ucl.ac.uk

Detailed Research Findings: A classic study on trans-decahydroquinoline (B8913) utilized tris(dipivaloylmethanato)europium(III) [Eu(dpm)₃] as a shift reagent. rsc.org The addition of the reagent simplified the complex, overlapping proton signals into a near first-order spectrum, which allowed for the confident assignment of every signal through decoupling experiments. rsc.org The results provided definitive proof for a rigid twin-chair conformation of the trans-decahydroquinoline molecule in solution. rsc.org The non-linear relationship of the induced shifts at higher molar ratios of the reagent also allowed for the calculation of the equilibrium binding constant between the decahydroquinoline and the lanthanide complex. rsc.org This technique is thus highly effective for confirming solution-state conformations of decahydroquinoline derivatives like this compound.

Mass Spectrometry (MS) for Molecular Characterization of this compound

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a molecule and for gaining structural information through the analysis of its fragmentation patterns. uni-saarland.de For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion (M⁺˙) peak, which confirms the molecular weight.

A key principle in the mass spectrometry of amines is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org this compound (C₉H₁₈N₂) contains two nitrogen atoms, so it would be expected to have an even molecular weight.

The fragmentation of the molecular ion provides significant structural clues. For cyclic amines like decahydroquinoline, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. The loss of radicals from the ring system would produce fragment ions that are diagnostic of the decahydroquinoline core structure. antforum.nl

Detailed Research Findings: In studies of related decahydroquinoline alkaloids from ants and frogs, GC-MS analysis has been pivotal. antforum.nl The mass spectral fragmentation patterns, particularly the formation of prominent fragment ions resulting from the loss of side chains or specific ring cleavages, were used to tentatively assign the structures of new isomers. antforum.nl For instance, the fragmentation of quinoline (B57606) itself, an aromatic precursor, has been studied in detail, showing that the loss of neutral molecules like HCN is a primary dissociation pathway, providing a model for understanding the fragmentation of more complex related structures. rsc.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Process | Description | Expected Result |

|---|---|---|

| Molecular Ion | Determination of molecular weight. | An M⁺˙ peak corresponding to the exact mass of C₉H₁₈N₂. |

| α-Cleavage | Fission of C-C bonds adjacent to the ring nitrogen (e.g., C2-C3 or C8a-C4a bond cleavage). | Formation of stable iminium cation fragments. |

| Ring Fragmentation | Loss of neutral fragments such as ethylene (B1197577) or propyl radicals from the carbocyclic ring. | Characteristic fragment ions that help elucidate the ring structure. |

Infrared (IR) Spectroscopy for Functional Group Identification in Decahydroquinolines

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine and the C-H bonds of the saturated rings.

The N-H stretching vibrations of primary amines typically appear as a doublet in the 3300-3500 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the aliphatic ring system will be observed just below 3000 cm⁻¹. A particularly diagnostic feature for decahydroquinolines is the presence or absence of "Bohlmann bands." researchgate.net

Detailed Research Findings: Research using GC-FTIR has shown that Bohlmann bands, which are C-H stretching bands appearing in the 2700-2800 cm⁻¹ region, are indicative of the stereochemistry at the ring junction. researchgate.net These bands arise from the interaction of the nitrogen lone pair with an anti-periplanar C-H bond. Cis-fused decahydroquinolines, which can adopt a conformation with anti-periplanar C-H bonds to the nitrogen lone pair, exhibit significant Bohlmann bands. researchgate.net In contrast, the rigid trans-fused isomers typically show very weak or absent Bohlmann bands. researchgate.net This spectroscopic feature provides a convenient method to distinguish between cis and trans-decahydroquinoline stereoisomers. antforum.nlresearchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for Decahydroquinolines

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Remarks |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Typically a two-band peak. libretexts.org |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium to strong absorption. |

| Alkane (Ring) | C-H Stretch | 2850 - 2960 | Strong absorption. |

| Bohlmann Bands | C-H Stretch (anti-periplanar to N lone pair) | 2700 - 2800 | Presence is diagnostic for cis-fused isomers. researchgate.net |

X-ray Crystallography for Absolute Configuration Determination

While NMR, MS, and IR provide invaluable data on connectivity and relative stereochemistry, X-ray crystallography is the definitive method for determining the three-dimensional structure and, crucially, the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique requires the formation of a high-quality single crystal of the compound.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice, allowing for the calculation of precise bond lengths, bond angles, and torsional angles. For a chiral molecule, the use of anomalous dispersion effects allows for the unambiguous determination of the absolute stereochemistry (R/S configuration) at each stereocenter. nih.gov

Detailed Research Findings: The absolute configurations of numerous complex natural products containing the decahydroquinoline framework have been unequivocally established using single-crystal X-ray diffraction. For example, the structure and absolute configuration of the poison frog alkaloid cis-195A, a substituted decahydroquinoline, were determined by X-ray crystallography of a crystalline salt. mdpi.com Similarly, the structures of newly discovered tetracyclic alkaloids featuring a cis-decahydroquinoline (B84933) motif were elucidated, with the absolute configuration of one being confirmed by single-crystal X-ray analysis. researchgate.net These studies underscore the power of X-ray crystallography as the ultimate arbiter of molecular structure in this class of compounds.

Table 4: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| cis-195A |

| Phlegmarine |

| trans-Decahydroquinoline |

| Tris(dipivaloylmethanato)europium(III) |

| Quinoline |

Applications of Decahydroquinolin 6 Amine and Its Derivatives in Chemical Synthesis and Research

Decahydroquinolin-6-amine as a Key Synthetic Intermediate for Complex Molecules

This compound and its related structures are pivotal intermediates in the field of organic synthesis, providing a foundational framework for the construction of more complex molecules. The presence of the amine group offers a reactive site for a variety of chemical modifications, including acylation, alkylation, and participation in coupling reactions. This versatility allows chemists to introduce a wide array of substituents and build upon the decahydroquinoline (B1201275) core to achieve target molecules with desired functionalities and stereochemistries.

The utility of the broader 6-aminoquinoline (B144246) scaffold, from which this compound is derived, highlights the importance of this class of compounds. As a building block, 6-aminoquinoline enables the construction of intricate molecular designs that are crucial for the development of new pharmaceuticals and advanced materials. nbinno.com Its capacity to engage in various coupling reactions and the formation of heterocyclic systems makes it a preferred reagent for generating novel compounds with specific functions. nbinno.com The demand for innovative solutions in medicine and technology continues to drive the need for reliable access to such key intermediates. nbinno.com

In a similar vein, the functionalization of the quinoline (B57606) ring at the 6-position through methods like palladium-catalyzed aminocarbonylation of 6-iodoquinoline provides an efficient route to various quinoline-6-carboxamides and quinoline-6-glyoxylamides. nih.gov These derivatives, in turn, can serve as precursors to more complex structures, demonstrating the strategic importance of introducing functional groups at this specific position.

Role in the Total Synthesis of Natural Products and Alkaloids

The decahydroquinoline framework is a common structural feature in a number of natural products, particularly within the diverse family of alkaloids. Consequently, synthetic strategies aimed at constructing this bicyclic system are of significant interest to chemists. The use of decahydroquinoline intermediates has been instrumental in the total synthesis of several classes of alkaloids, including the Phlegmarine and Lepadin families.

The Phlegmarine-type Lycopodium alkaloids are a group of structurally complex natural products that have presented significant challenges to synthetic chemists. nih.gov Many of these alkaloids feature a decahydroquinoline ring system as a core structural element. researchgate.net Asymmetric synthesis strategies have been developed to access these molecules, often relying on the early establishment of the stereochemistry within the decahydroquinoline core.

For instance, the asymmetric synthesis of all four known natural phlegmarines was achieved in 19 to 22 steps, confirming their absolute stereochemistry. nih.gov This synthesis utilized chiral N-acylpyridinium salt chemistry to set the stereocenters at key positions of the phlegmarine skeleton. nih.gov A common dihydropyridone intermediate was employed to construct the decahydroquinoline portion of the molecules. nih.gov

Further research has focused on developing unified methodologies to access various Phlegmarine alkaloids from a common precursor. This involves strategies such as a tandem intermolecular Michael reaction/intramolecular aldol reaction and an in-situ intramolecular aza-Michael process to construct the azabicyclic core. Stereodivergent hydrogenation routes have also been reported, allowing for the modulation of diastereoselectivity in key decahydroquinoline intermediates.

Analysis of the 13C NMR spectroscopic data of Phlegmarine alkaloids has revealed distinct spectral patterns that allow for the determination of the stereochemical arrangement of the four stereogenic carbons within the decahydroquinoline core. acs.org This analytical tool has been crucial in the structural reassignment of several alkaloids, such as huperzine K and huperzine M, which were initially misidentified as cis-fused decahydroquinolines and were later confirmed to be trans-fused systems through total synthesis. acs.org

| Phlegmarine Alkaloid | Key Synthetic Strategy Involving Decahydroquinoline | Reference |

| Phlegmarines (all four natural) | Asymmetric synthesis using chiral N-acylpyridinium salt chemistry to form a dihydropyridone intermediate. | nih.gov |

| Serralongamine A | Enantioselective total synthesis via a common precursor, with stereochemistry confirmed by 13C NMR analysis of the decahydroquinoline ring. | acs.org |

| Huperzine K | Structural reassignment from cis- to trans-decahydroquinoline (B8913) confirmed by enantioselective total synthesis. | acs.org |

| Huperzine M (Lycoposerramine Y) | Structural reassignment from cis- to trans-decahydroquinoline confirmed by enantioselective total synthesis. | acs.org |

The lepadin family of marine alkaloids, which exhibit a range of biological activities, are characterized by a cis-fused decahydroquinoline core. nih.govbohrium.com The stereocontrolled construction of this ring system is a central theme in the total synthesis of these natural products. researcher.lifeosi.lv

One successful approach to the synthesis of lepadins A-E and H involved the condensation of an L-alanine derived δ-bromo-β-silyloxy-propylamine with 1,3-cyclohexanedione, followed by an alkylative cyclization to produce a bicyclic enone. nih.gov Diastereoselective hydrogenation of this enone yielded a 5-oxo-cis-fused decahydroquinoline. nih.gov Subsequent functionalization of the side chain at the 5-position, with careful control of stereochemistry, led to the various members of the lepadin family. nih.gov

A collective synthetic strategy has also been reported, featuring a green chemistry approach for the construction of the common cis-fused decahydroquinoline core. nih.gov This method utilized an oxone-halide oxidation for both an aza-Achmatowicz rearrangement and an intramolecular [3 + 2] cycloaddition of a nitrile oxide-alkene. nih.gov This efficient approach enabled the total syntheses of lepadins A-E and H from a common decahydroquinoline intermediate in just 10 steps. nih.gov

| Lepadin Alkaloid | Key Synthetic Strategy Involving Decahydroquinoline | Reference |

| Lepadins A-C | Synthesis from a 5-β-formyl decahydroquinoline intermediate. | nih.gov |

| Lepadins D, E, and H | Synthesis from a 5-α-substituted decahydroquinoline intermediate. | nih.gov |

| Lepadins A-E and H | Collective total synthesis from a common cis-fused decahydroquinoline core constructed via an aza-Achmatowicz rearrangement and intramolecular cycloaddition. | nih.gov |

Development of Catalysts and Chiral Ligands based on Decahydroquinoline Architectures

The rigid, three-dimensional structure of the decahydroquinoline scaffold makes it an attractive framework for the design of chiral ligands and catalysts for asymmetric synthesis. nih.gov The development of new chiral catalysts is fundamental to advancing organic synthesis, medicinal chemistry, and materials science. nih.gov While a vast number of chiral ligands and catalysts have been reported, only a select few based on privileged core structures have demonstrated broad applicability. nih.gov

The stereochemical information embedded within the decahydroquinoline ring system can be effectively transferred to a catalytic center, influencing the stereochemical outcome of a chemical reaction. By strategically placing coordinating functional groups on the decahydroquinoline backbone, ligands can be created that bind to metal centers, forming chiral catalysts capable of promoting enantioselective transformations.

While the direct use of this compound in this context is not extensively documented, the broader class of quinoline-derived ligands has seen significant application. For example, the development of novel P-chirogenic ligands has been a focus of research. nih.govrsc.org In metal-catalyzed reactions, ligands play a crucial role in manipulating reactivity and selectivity by influencing the steric and electronic properties of the metal catalyst. nih.gov The design and synthesis of new ligands are therefore highly sought after by organic chemists. nih.gov

The principles of ligand design often involve creating C2 symmetry, which can reduce the number of possible isomeric metal complexes and substrate-catalyst interactions, leading to higher enantioselectivity. merckmillipore.com Privileged ligand classes, such as BINAP and salens, have demonstrated this principle effectively. merckmillipore.com The decahydroquinoline scaffold, with its multiple stereocenters, offers a rich platform for the development of new classes of "privileged" ligands.

Medicinal Chemistry Research Applications of Decahydroquinolines (Preclinical Focus)

The field of medicinal chemistry is centered on the design and synthesis of biologically active molecules for therapeutic applications. criver.com Medicinal chemists play a crucial role in the drug development process by identifying and optimizing compounds with desirable pharmacological properties. ijrpr.com The decahydroquinoline scaffold is a valuable starting point in this process due to its presence in numerous natural products with interesting biological activities and its suitability for structural modification.

In preclinical drug development, a key focus is on establishing structure-activity relationships (SAR) and optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. researchgate.netcriver.com The decahydroquinoline framework provides a rigid and well-defined three-dimensional structure that allows for the systematic exploration of how different substituents and their stereochemistries impact biological activity.

The cannabinoid receptor 2 (CB2) has emerged as an attractive therapeutic target, particularly for inflammatory and immunological disorders, as its modulation does not produce the psychotropic effects associated with the cannabinoid receptor 1 (CB1). auburn.eduauburn.edu Consequently, the design and synthesis of selective CB2 receptor agonists is an active area of research in medicinal chemistry. nih.gov

While many known CB2 ligands are based on indole or pyrazole cores, the exploration of novel scaffolds is crucial for the development of new chemical entities with improved properties. mdpi.com The decahydroquinoline ring system, with its conformational rigidity and multiple points for substitution, represents a promising scaffold for the design of new CB2 receptor ligands.

Enzyme Inhibition Studies (e.g., Cruzain Protease, Phosphodiesterase 10A)

Derivatives of decahydroquinoline have been investigated as inhibitors of various enzymes, demonstrating their potential as scaffolds in drug discovery.

Cruzain Protease Inhibition:

Cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, is a key target for the development of therapeutics for Chagas' disease. nih.gov Virtual screening and experimental validation have identified decahydroquinoline derivatives as potential cruzain inhibitors. For instance, the S2 subsite of cruzain has been shown to accommodate the aromatic moiety of 1-methyl-6-nitro-decahydroquinolin-4-amine. nih.gov Further studies on related 4-aminoquinoline derivatives have determined IC50 values against cruzain, although these were in the micromolar range and, in some cases, showed characteristics of promiscuous inhibition by colloidal aggregation. researchgate.net

Phosphodiesterase 10A (PDE10A) Inhibition:

Phosphodiesterase 10A (PDE10A) is highly expressed in the medium spiny neurons of the striatum and is a target for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease. nih.gov A novel class of PDE10A inhibitors based on a quinoline scaffold was designed and synthesized, leading to the identification of compounds with moderate PDE10A inhibitory activity and improved metabolic stability. nih.gov While specific data for this compound is not detailed, the broader class of quinoline and its saturated derivatives are of interest in the development of PDE10A inhibitors. nih.govresearchgate.net Research has focused on modifying the quinoline structure to enhance potency and reduce off-target effects, such as inhibition of CYP3A4. researchgate.net

Table 1: Examples of Enzyme Inhibition by Quinoline and Decahydroquinoline Derivatives

| Compound Class | Target Enzyme | Reported Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 4-Aminoquinoline derivative | Cruzain | IC50 = 23 ± 3 µM | researchgate.net |

| 4-Aminoquinoline derivative | TbrCatL | IC50 = 29 ± 1 µM | researchgate.net |

| 2-phenylquinoline derivative | PDE10A | Moderate inhibitory activity | nih.gov |

| General Phosphodiesterase Inhibitors | PDE10A | Papaverine: Ki = 95 nM | nih.gov |

Structure-Activity Relationship (SAR) Investigations in Preclinical Models

The investigation of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of decahydroquinoline derivatives.

In the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a series of compounds containing a decahydroquinoline scaffold were synthesized and evaluated. nih.gov This study revealed key SAR insights:

Scaffold: The decahydroquinoline, decahydro-1,6-naphthyridine, and octahydro-1H-pyrrolo[3,2-c]pyridine scaffolds were all found to be viable for IDO1 inhibition. nih.gov

Chirality: The presence of multiple chiral centers in the decahydroquinoline ring significantly impacted the biological activity. The separation of diastereomers was necessary to identify the most potent isomers. nih.gov

Lead Compounds: Through these SAR studies, specific compounds were identified as leads due to their good cellular and human whole blood IDO1 inhibition activity, combined with favorable pharmacokinetic properties such as low unbound clearance and a reasonable mean residence time in rat cassette PK studies. nih.gov

While not focused on this compound itself, SAR studies of related quinoline derivatives have provided valuable information for drug design. For example, in the development of phosphodiesterase 10A (PDE10A) inhibitors, modifications to the quinoline core and its substituents were systematically explored to improve potency and metabolic stability. researchgate.net Similarly, SAR studies on 8-hydroxyquinoline derivatives have been conducted to understand the influence of substituents on their biological activities. researchgate.net

Table 2: Summary of SAR Findings for Decahydroquinoline-based IDO1 Inhibitors

| Structural Feature | Observation | Reference |

|---|---|---|

| Core Scaffold | Decahydroquinoline is a viable scaffold for IDO1 inhibition. | nih.gov |

| Stereochemistry | Biological activity is highly dependent on the stereochemistry of the decahydroquinoline ring. | nih.gov |

| Pharmacokinetics | Optimized derivatives show good in vivo properties in preclinical models. | nih.gov |

Kinetic Studies of Reactions Involving Decahydroquinoline Derivatives

Kinetic studies of reactions involving the decahydroquinoline scaffold are essential for understanding reaction mechanisms and optimizing synthetic processes.

One area where the kinetics of reactions involving decahydroquinolines has been studied is in the context of hydrodenitrogenation (HDN). The HDN of decahydroquinoline over NiMo(P)/Al2O3 catalysts has been investigated to understand the reaction network and the kinetic parameters of C-N bond cleavage. semanticscholar.org These studies are crucial for the development of more efficient catalysts for the removal of nitrogen from petroleum feedstocks.

In the realm of asymmetric synthesis, kinetic studies of reactions involving related heterocyclic compounds provide insights that can be applied to decahydroquinoline derivatives. For instance, kinetic studies on the rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines have revealed complex reaction orders. mdpi.com The reaction was found to follow first-order kinetics with respect to the imine at the beginning of the reaction, but shifted to zero-order kinetics as the reaction progressed. mdpi.com This change in kinetics was attributed to the equilibria between the formic acid used as a hydrogen source and both the amine base and the imine substrate. mdpi.com Such kinetic investigations are fundamental for optimizing reaction conditions to achieve high enantioselectivity and yield in the synthesis of chiral nitrogen-containing heterocycles. While specific kinetic studies on reactions where this compound or its close derivatives act as catalysts or substrates in asymmetric synthesis are not widely reported, the principles from related systems are applicable.

Q & A

Q. What are the optimal synthetic routes for Decahydroquinolin-6-amine, and how can stereochemical outcomes be controlled?

Methodological Answer : Utilize computational tools like the PISTACHIO and REAXYS databases to predict viable synthetic pathways, focusing on enantioselective catalysts (e.g., chiral ligands or enzymes). Validate routes via hydrogenation or cyclization, and assess stereochemical purity using chiral HPLC or polarimetry. For example, Rhodium-catalyzed hydrogenation may improve yield and selectivity compared to traditional methods .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer : Combine 1H/13C NMR for basic structural elucidation (e.g., coupling constants to infer chair conformations) with 2D techniques (COSY, NOESY) for spatial analysis. Confirm absolute configuration via X-ray crystallography, comparing experimental data with Density Functional Theory (DFT) predictions .

Q. How should a pharmacological screening protocol for this compound be designed to assess bioactivity?

Methodological Answer : Implement standardized assays (e.g., enzyme inhibition, cytotoxicity) with dose-response curves. Include positive/negative controls and triplicate runs to ensure reproducibility. Calculate IC50/EC50 values using nonlinear regression, and validate results across cell lines or animal models .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what are the implications for catalysis?

Methodological Answer : Investigate coordination chemistry via UV-Vis titration and single-crystal X-ray diffraction. Compare catalytic efficiency in hydrogenation or oxidation reactions against benchmark ligands (e.g., bipyridines). Analyze metal-ligand bond strengths using computational methods like Natural Bond Orbital (NBO) analysis .

Q. How can contradictions in pharmacokinetic data (e.g., bioavailability) across studies be resolved?

Methodological Answer : Perform meta-analyses adjusting for variables (species, dosing routes). Validate findings using isotopically labeled analogs (e.g., deuterated derivatives) to track metabolic pathways via LC-MS. Cross-reference in vitro permeability assays (Caco-2) with in vivo absorption data .

Q. What deuteration strategies enhance metabolic stability of this compound derivatives?

Methodological Answer : Identify metabolically vulnerable positions via CYP450 inhibition assays. Synthesize deuterated analogs using deuterium oxide exchange or labeled precursors (e.g., CD3I). Assess stability in liver microsomes and quantify deuterium retention via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.